molecular formula C13H20N4O3S B11803173 N-Benzyl-2-(piperazine-1-sulfonamido)acetamide

N-Benzyl-2-(piperazine-1-sulfonamido)acetamide

Cat. No.: B11803173
M. Wt: 312.39 g/mol
InChI Key: IMIMKKFQPWVTFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-2-(piperazine-1-sulfonamido)acetamide is a compound that belongs to the class of sulfonamides, which are known for their wide range of pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-(piperazine-1-sulfonamido)acetamide typically involves the reaction of piperazine with benzyl chloride to form N-benzylpiperazine. This intermediate is then reacted with sulfonyl chloride to introduce the sulfonamide group, followed by the addition of acetamide to complete the synthesis. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and bases like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-(piperazine-1-sulfonamido)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Benzyl-2-(piperazine-1-sulfonamido)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide moiety.

    Medicine: Explored for its potential therapeutic effects in treating bacterial infections and other diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-Benzyl-2-(piperazine-1-sulfonamido)acetamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit dihydropteroate synthase, an enzyme involved in the folate synthesis pathway in bacteria. This inhibition disrupts the production of folate, which is essential for bacterial growth and replication, leading to the antibacterial effects of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-2-(piperazine-1-sulfonamido)acetamide is unique due to its specific combination of a piperazine ring, benzyl group, and sulfonamide moiety.

Properties

Molecular Formula

C13H20N4O3S

Molecular Weight

312.39 g/mol

IUPAC Name

N-benzyl-2-(piperazin-1-ylsulfonylamino)acetamide

InChI

InChI=1S/C13H20N4O3S/c18-13(15-10-12-4-2-1-3-5-12)11-16-21(19,20)17-8-6-14-7-9-17/h1-5,14,16H,6-11H2,(H,15,18)

InChI Key

IMIMKKFQPWVTFY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)S(=O)(=O)NCC(=O)NCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.